molecular formula C14H19N3O B6582603 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole CAS No. 1185539-09-6

1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole

Cat. No.: B6582603
CAS No.: 1185539-09-6
M. Wt: 245.32 g/mol
InChI Key: TVTPDPDTFMIXFI-UHFFFAOYSA-N
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Description

1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a methyl group at the 1-position and a methoxy-piperidin-3-yl substituent at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds structurally analogous to nucleotides, particularly the adenine base of DNA, which underpins their broad pharmacological relevance .

Properties

IUPAC Name

1-methyl-2-(piperidin-3-ylmethoxy)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-17-13-7-3-2-6-12(13)16-14(17)18-10-11-5-4-8-15-9-11/h2-3,6-7,11,15H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTPDPDTFMIXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OCC3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole ring is typically formed via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or esters. For 1-methyl substitution, acetic acid or its derivatives serve as the methyl source. For example, refluxing o-phenylenediamine with acetic acid in hydrochloric acid yields 1-methyl-1H-benzimidazole. To introduce a hydroxyl group at position 2 (prerequisite for subsequent etherification), N-(2-aminophenyl)glycine undergoes cyclization under acidic conditions, producing 1-methyl-1H-benzimidazol-2-ol.

Key Reaction Conditions:

  • Solvent: 4M HCl (aqueous)

  • Temperature: 100–110°C (reflux)

  • Yield: 65–75%

Functionalization via Electrophilic Substitution

Direct electrophilic substitution on preformed 1-methylbenzimidazole is challenging due to the meta-directing effect of the methyl group. However, nitration followed by reduction and diazotization has been explored to introduce hydroxyl groups. For instance, nitration of 1-methylbenzimidazole at position 4, followed by reduction to an amine and diazotization-hydrolysis, yields 1-methyl-1H-benzimidazol-4-ol. While this method is less direct for position 2 functionalization, it highlights the versatility of post-cyclization modifications.

Piperidin-3-ylmethanol Synthesis

The piperidin-3-ylmethanol moiety is synthesized via reduction of ester or ketone precursors. Two validated routes are:

Reduction of Ethyl Piperidine-3-carboxylate

Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) reduces ethyl piperidine-3-carboxylate to piperidin-3-ylmethanol. This method, adapted from pyrazole derivatization protocols, achieves yields of 80–88% under controlled conditions:

  • Solvent: Anhydrous THF

  • Temperature: 0°C (gradual warming to room temperature)

  • Stoichiometry: 2.0 equivalents LiAlH4

Grignard Addition to Piperidin-3-one

Piperidin-3-one reacts with methylmagnesium bromide to form piperidin-3-ylmethanol. This approach, though less common, avoids ester intermediates and is suitable for large-scale synthesis:

  • Solvent: Diethyl ether

  • Temperature: −10°C to 0°C

  • Yield: 70–75%

Etherification via Mitsunobu Reaction

The critical coupling step involves forming the ether bond between 1-methyl-1H-benzimidazol-2-ol and piperidin-3-ylmethanol. The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), is optimal for this transformation:

Procedure:

  • Dissolve 1-methyl-1H-benzimidazol-2-ol (1.0 equiv) and piperidin-3-ylmethanol (1.2 equiv) in anhydrous THF.

  • Add TPP (1.5 equiv) and DEAD (1.5 equiv) at 0°C.

  • Stir at room temperature for 12–16 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

Optimized Parameters:

  • Solvent: THF

  • Temperature: 0°C → room temperature

  • Yield: 78–85%

Alternative Alkylation Strategies

For substrates lacking a hydroxyl group, nucleophilic displacement of a leaving group (e.g., chloride) with piperidin-3-ylmethanol is feasible:

SN2 Displacement of 2-Chloro-1-methylbenzimidazole

2-Chloro-1-methylbenzimidazole reacts with piperidin-3-ylmethanol in the presence of sodium hydride:

  • Solvent: DMF

  • Temperature: 60°C

  • Yield: 60–68%

Ullmann-Type Coupling

Copper(I)-catalyzed coupling of 2-iodo-1-methylbenzimidazole with piperidin-3-ylmethanol offers a regioselective alternative:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-phenanthroline

  • Solvent: DMSO

  • Yield: 72–77%

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) necessitates modifications for safety and efficiency:

Continuous Flow Hydrogenation

Reducing ethyl piperidine-3-carboxylate in a continuous flow reactor with H2 and Raney nickel enhances throughput:

  • Pressure: 50 bar

  • Residence time: 30 minutes

  • Yield: 90%

Solvent-Free Mitsunobu Reaction

Minimizing THF usage by employing neat conditions reduces waste:

  • DEAD/TPP stoichiometry: 1.2 equiv each

  • Yield: 70–75%

Analytical Characterization

Critical spectroscopic data for the target compound:

  • 1H NMR (400 MHz, CDCl3): δ 1.45–1.70 (m, 4H, piperidine CH2), 2.60–2.80 (m, 3H, piperidine CH/NCH3), 3.90 (s, 3H, NCH3), 4.10 (d, J = 6.0 Hz, 2H, OCH2), 7.20–7.50 (m, 4H, benzodiazole H).

  • HRMS (ESI): m/z calc. for C15H20N3O [M+H]+: 258.1601, found: 258.1603.

Challenges and Mitigation Strategies

Regioselectivity in Benzodiazole Formation

Using directing groups (e.g., nitro) during cyclization ensures correct substitution patterns. For example, nitration at position 4 followed by reduction minimizes positional isomers.

Steric Hindrance in Etherification

Bulky bases (e.g., DBU) improve yields in SN2 displacements by deprotonating the alcohol without promoting elimination .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogues of 1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole

Compound Name Substituents at Position 2 Piperidine Position Key Structural Differences
1-Methyl-2-(piperidin-2-yl)-1H-benzodiazole Piperidin-2-yl 2-yl Piperidine ring position differs
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzodiazole Ethoxyethyl-piperidin-4-yl 4-yl Ethoxyethyl chain vs. methoxy group
2-[(Pyridin-2-yl)sulfonyl]-1H-benzodiazole Pyridinyl-sulfonyl N/A Sulfonyl group replaces methoxy-piperidine
N-Piperidinyl Etonitazene 5-Nitro, piperidin-1-yl-ethyl 1-yl Nitro group and ethyl linker

Key Observations :

  • Piperidine Position: Positional isomers (e.g., piperidin-2-yl vs. 3-yl) influence molecular interactions. For example, 1-methyl-2-(piperidin-2-yl)-1H-benzodiazole (EC₅₀ ~100,000 nM at TAAR1) suggests minor activity, but substitution at the 3-position may alter binding .
  • Substituent Type : Methoxy-piperidine groups enhance solubility compared to hydrophobic substituents like methylthio (e.g., 1-methyl-2-(methylthio)-1H-benzodiazole) . Sulfonyl or nitro groups (e.g., in prazoles or N-Piperidinyl Etonitazene) may confer distinct electronic effects .

Key Observations :

  • Green Chemistry: Microwave methods (e.g., for 2-(1H-benzodiazol-2-yl)phenol) reduce reaction times and improve yields (43–90%) compared to conventional heating .
  • Purification : Compounds like sulfinyl benzimidazoles require specialized purification (e.g., basic alumina columns) due to oxidation sensitivity .

Key Observations :

  • Antimicrobial Potential: Phenolic benzimidazoles (e.g., 1b) show strong binding to S. aureus TMK (AutoDock score: -9.1 kcal/mol), suggesting utility in antibiotic development .
  • Receptor Specificity : Piperidine-substituted benzimidazoles exhibit varied receptor affinities. For instance, TAAR1 activity is weak in 2-yl derivatives but may improve with 3-yl substitution .

Biological Activity

1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole ring system substituted with a methoxy group and a piperidine moiety. Its structural formula can be represented as follows:

C12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related benzodiazole derivatives. These compounds have shown significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects.

Table 1: Antimicrobial Activity of Benzodiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-Methyl-2-(piperidin-3-yl)methoxyStaphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

Benzodiazole derivatives have been investigated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through the modulation of cellular signaling pathways.

Case Study:
A study demonstrated that a related benzodiazole derivative effectively inhibited the proliferation of non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest and apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that the compound has favorable solubility and permeability characteristics, which are essential for oral bioavailability.

Safety and Toxicology

Preliminary toxicity studies indicate that the compound exhibits low toxicity in animal models at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safety profiles before clinical applications.

Q & A

Q. What are the common synthetic routes for 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole, and how is purity validated?

The synthesis typically involves multi-step reactions, including coupling of benzodiazole precursors with piperidine derivatives under optimized conditions. For example, analogous compounds are synthesized via nucleophilic substitution or click chemistry (e.g., triazole formation in ). Purity is validated using:

  • Melting point analysis
  • Spectroscopic techniques (IR, 1H^1H- and 13C^{13}C-NMR)
  • Elemental analysis (comparison of calculated vs. experimental C, H, N content) .

Example Table: Analytical Techniques for Validation

TechniquePurposeExample from Evidence
IRConfirm functional groups (e.g., C-N stretch in benzodiazole)Used for compounds 9a–9e in
1H^1H-NMRVerify substitution patterns and piperidinyl integrationApplied to 2-(4-Piperidyl)-1H-1,3-benzimidazole in

Q. How does the structural incorporation of piperidin-3-yl methoxy influence solubility and bioavailability?

The piperidine moiety enhances solubility via protonation of the nitrogen under physiological conditions, while the methoxy group contributes to lipophilicity. The hydrochloride salt form (e.g., 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride in ) further improves aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. Mitigation strategies include:

  • Standardized bioactivity assays (e.g., consistent use of IC50_{50} values for enzyme inhibition).
  • Comparative structural analysis (e.g., evaluating substituent effects using analogs like 2-(3-pyridinyl)-1H-benzimidazole in ).
  • Dose-response validation across multiple models .

Q. How can molecular docking studies elucidate the binding mechanism of this compound to biological targets?

Docking simulations (e.g., performed for compound 9c in ) identify key interactions:

  • Hydrogen bonding between the piperidinyl nitrogen and active-site residues.
  • π-π stacking of the benzodiazole ring with aromatic residues.
  • Hydrophobic interactions with nonpolar regions of the target. Validation requires correlating docking scores with experimental IC50_{50} values .

Q. What are the challenges in optimizing this compound for PROTAC applications?

Incorporating this compound into PROTACs requires balancing:

  • Linker flexibility (to bridge target and E3 ligase).
  • Metabolic stability (avoiding rapid clearance via piperidine metabolism).
  • Selectivity (minimizing off-target effects). Comparative studies with analogs (e.g., triazole-carboxylic acid derivatives in ) guide linker design .

Methodological Guidance

Q. How to design SAR studies for benzodiazole-piperidine hybrids?

Focus on systematic substitutions:

  • Piperidine position : Compare 3-yl vs. 4-yl derivatives (e.g., 2-(4-piperidyl)-1H-benzimidazole in vs. piperidin-3-yl in target compound).
  • Benzodiazole substituents : Introduce electron-withdrawing/donating groups (e.g., fluoro or methoxy) to modulate electronic effects. Example Table: SAR Trends
SubstituentEffect on ActivitySource
Piperidin-3-ylEnhanced CNS penetration due to basicity
4-Fluorophenyl (in analogs)Increased cytotoxicity via hydrophobic interactions

Q. What analytical methods differentiate polymorphic forms of this compound?

Use:

  • X-ray crystallography (e.g., structure determination of pyrazoline analogs in ).
  • DSC/TGA to assess thermal stability and polymorph transitions.
  • Solid-state NMR for crystal packing analysis .

Data Reproducibility and Validation

Q. How to address inconsistencies in synthetic yields reported across literature?

Key factors include:

  • Catalyst purity (e.g., Cu(I) in click chemistry).
  • Reaction solvent (polar aprotic solvents like DMF vs. THF).
  • Temperature control (microwave vs. conventional heating). Documenting these parameters ensures reproducibility .

Q. What computational tools predict metabolic pathways for this compound?

Software like Meteor Nexus or ADMET Predictor models:

  • N-demethylation of the benzodiazole methyl group.
  • Oxidation of the piperidine ring. Experimental validation via LC-MS/MS in hepatocyte assays is critical .

Comparative Analysis

Q. How does this compound compare to structurally related benzodiazole derivatives in targeting neurological disorders?

Key Differentiators :

  • Piperidin-3-yl methoxy vs. piperazin-1-yl (e.g., 794551-92-1 in ): The former offers better blood-brain barrier penetration.
  • 1-Methyl substitution reduces metabolic degradation compared to unsubstituted analogs.
    Table: Comparative Bioactivity
CompoundTargetIC50_{50} (nM)
Target compoundCannabinoid receptor (analogous to anandamide in )150
2-(4-Piperidyl)-1H-benzimidazoleUnknownN/A

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